Synthetic yield for targeted 6-O-benzylation reaction
The targeted synthesis of 2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile via nucleophilic substitution of 2,6-dichloro-5-fluoronicotinonitrile with 4-methoxybenzyl alcohol proceeds with a reported yield of 55.6% under potassium tert-butoxide conditions in THF [1]. This yield is superior to the 52% yield reported for the synthesis of its simpler precursor, 2-chloro-5-fluoronicotinonitrile, via reduction of the 2,6-dichloro precursor .
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 55.6% yield |
| Comparator Or Baseline | 2-Chloro-5-fluoronicotinonitrile (52% yield) |
| Quantified Difference | 3.6 percentage points higher |
| Conditions | KotBu, THF, 0.5 h vs. AcOH/H2O, Pd-catalyzed reduction |
Why This Matters
Higher synthetic yield directly reduces the cost-of-goods in a multi-step synthesis, making larger-scale procurement and downstream SAR exploration more cost-effective.
- [1] Molaid, 2-chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile synthesis summary. Yield: 55.6%. https://www.molaid.com. View Source
